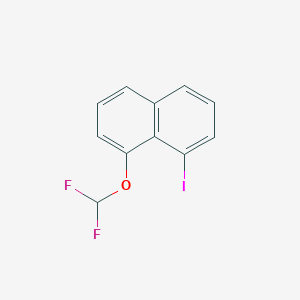

1-(Difluoromethoxy)-8-iodonaphthalene

Description

Significance of Polyhalogenated and Fluorinated Naphthalene (B1677914) Derivatives in Organic Chemistry

The incorporation of halogens, particularly fluorine, into naphthalene scaffolds has a profound impact on their chemical properties and utility. Fluorinated organic compounds have become increasingly important in medicinal, agricultural, and polymer chemistry. sigmaaldrich.com The strategic replacement of hydrogen with fluorine can significantly alter the biological activity of a molecule by modifying its physicochemical characteristics. sigmaaldrich.com It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms. sigmaaldrich.com

Fluorinated naphthalene derivatives are sought after as pharmaceutical and agricultural agents. sigmaaldrich.com The introduction of fluorine or fluorine-containing groups can modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. sigmaaldrich.com Polyhalogenated naphthalenes, which contain multiple halogen substituents, offer a platform for creating complex molecular architectures. The presence of different halogens on the same naphthalene ring allows for selective, stepwise reactions, enabling chemists to build sophisticated molecules with precise control.

Strategic Importance of Iodine and Difluoromethoxy Moieties in Molecular Design

In the realm of functionalized naphthalenes, the iodine and difluoromethoxy groups are of particular strategic importance due to their distinct and complementary chemical reactivities and properties.

The iodine atom, particularly when attached to an aromatic ring, serves as a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. Aryl iodides are highly valued substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Heck reactions. chemicalbook.comsigmaaldrich.com The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a metal catalyst, which initiates the catalytic cycle. This reactivity allows for the straightforward introduction of a wide range of substituents onto the naphthalene core, making iodo-naphthalenes key intermediates in multi-step organic syntheses. chemicalbook.comsigmaaldrich.com

The **difluoromethoxy group (-OCHF₂) **, on the other hand, is a desirable structural motif used to enhance the pharmaceutical properties of a molecule. ijrpr.com Its inclusion is a key strategy in drug discovery to favorably alter the characteristics of a parent compound. The difluoromethoxy group can increase metabolic stability and improve pharmacokinetic profiles. ijrpr.com It possesses "dynamic lipophilicity," meaning it can adjust its lipophilic character based on its chemical environment. Furthermore, the hydrogen atom in the -OCHF₂ group can act as a hydrogen bond donor, potentially improving interactions with biological targets like protein binding pockets. ijrpr.com

Overview of 1-(Difluoromethoxy)-8-iodonaphthalene as a Versatile Synthetic Building Block

This compound is a specialized chemical compound that strategically combines the key functional groups discussed above onto a naphthalene scaffold. This molecule is recognized as a valuable organic and fluorinated building block in chemical synthesis. bldpharm.com Its structure is bifunctional, featuring two distinct reactive sites that can be addressed in subsequent chemical transformations.

The primary utility of this compound lies in its role as a versatile intermediate. The iodine atom at the 8-position provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the construction of a new carbon-carbon or carbon-heteroatom bond. chemicalbook.comsigmaaldrich.com Simultaneously, the difluoromethoxy group at the 1-position imparts the unique electronic and steric properties associated with this fluorinated moiety, which can be carried through to the final product to enhance its performance, particularly in pharmaceutical or agrochemical applications. ijrpr.com The presence of both groups on the rigid naphthalene core allows for the synthesis of complex, sterically defined molecules that would be difficult to access through other synthetic routes.

| Property | Value |

|---|---|

| CAS Number | 1261787-55-6 bldpharm.com |

| Molecular Formula | C₁₁H₇F₂IO |

| Molecular Weight | 320.07 g/mol |

| Classification | Fluorinated Building Block, Organic Building Block, Iodide bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7F2IO |

|---|---|

Molecular Weight |

320.07 g/mol |

IUPAC Name |

1-(difluoromethoxy)-8-iodonaphthalene |

InChI |

InChI=1S/C11H7F2IO/c12-11(13)15-9-6-2-4-7-3-1-5-8(14)10(7)9/h1-6,11H |

InChI Key |

CQCPBNQUMILDGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)F)C(=CC=C2)I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Difluoromethoxy 8 Iodonaphthalene

Carbon-Iodine Bond Activation and Functionalization

Nucleophilic Substitution Reactions involving the Iodide Moiety

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl iodides is generally challenging, the unique architecture of 1-(difluoromethoxy)-8-iodonaphthalene presents an interesting case. The steric hindrance imposed by the peri-positioned difluoromethoxy group can influence the approach of nucleophiles. However, transition metal-catalyzed cross-coupling reactions provide a more viable pathway for the functionalization of the C-I bond.

Palladium- and copper-catalyzed reactions are standard methods for forming new carbon-carbon and carbon-heteroatom bonds from aryl iodides. For instance, in analogous systems, aryl iodides readily participate in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The electron-withdrawing nature of the difluoromethoxy group can potentially enhance the reactivity of the aryl iodide towards oxidative addition to a low-valent metal center, a key step in many catalytic cycles.

| Coupling Reaction | Catalyst/Reagents (Typical) | Product Type |

| Suzuki Coupling | Pd(PPh3)4, Base | Aryl-Aryl |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI, Amine Base | Aryl-Alkyne |

| Heck Coupling | Pd(OAc)2, Ligand, Base | Aryl-Alkene |

| Buchwald-Hartwig Amination | Pd Catalyst, Ligand, Base | Aryl-Amine/Aryl-Amide |

This table presents typical conditions for cross-coupling reactions of aryl iodides. Specific conditions for this compound would require experimental optimization.

Radical Reactions and Single-Electron Transfer (SET) Processes

The carbon-iodine bond is also susceptible to homolytic cleavage, making it a precursor for aryl radical generation. These radicals can participate in a variety of transformations, including addition to multiple bonds and cyclization reactions. Single-electron transfer (SET) from a suitable donor to the aryl iodide can initiate the formation of a radical anion, which then expels an iodide ion to generate the aryl radical.

Photoredox catalysis has emerged as a powerful tool for initiating such radical reactions under mild conditions. In the presence of a photocatalyst and a suitable light source, this compound could potentially undergo a range of radical-mediated transformations. The proximity of the difluoromethoxy group might influence the trajectory of intramolecular radical reactions or alter the electronic properties of the resulting radical intermediate.

Reactivity of the Difluoromethoxy Group

The difluoromethoxy group (-OCF2H) is a unique substituent that imparts specific electronic and metabolic properties to aromatic compounds. Its reactivity is characterized by the high stability of the C-F bonds and the potential for transformations involving the C-H bond.

Stability and Chemical Transformations of Aryl Difluoromethyl Ethers

Aryl difluoromethyl ethers are generally stable to a wide range of chemical conditions, including acidic and basic hydrolysis, and are resistant to many oxidizing and reducing agents. This stability is a key attribute for their use in medicinal and agricultural chemistry. However, under harsh conditions, cleavage of the ether linkage can occur.

Transformations of the difluoromethoxy group itself are less common but can be achieved under specific conditions. For instance, the C-H bond can be a site for radical abstraction or deprotonation with very strong bases, opening avenues for further functionalization.

Electrophilic and Nucleophilic Behavior of the Difluoromethoxy Moiety

The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to other activating groups, if present.

Conversely, the hydrogen atom of the difluoromethoxy group is acidic and can be removed by strong bases to generate a difluoromethoxide anion equivalent. This nucleophilic species, however, is generally unstable and can decompose. More commonly, the difluoromethyl group can be considered a masked nucleophile, where deprotonation can lead to the formation of a difluoromethyl anion that can react with various electrophiles. acs.org

Defluorinative Functionalization Strategies

Recent advancements in synthetic methodology have enabled the functionalization of C-F bonds. Defluorinative functionalization strategies offer a way to transform the robust difluoromethoxy group into other functionalities. nih.gov These reactions often involve reductive processes that cleave one or more C-F bonds, followed by trapping of the resulting intermediate with an electrophile. While challenging, such strategies could potentially be applied to this compound to introduce new chemical diversity.

Interplay between Iodine and Difluoromethoxy Group Reactivity

The most intriguing aspect of this compound is the potential for synergistic or antagonistic effects between the two peri-substituents. The close proximity of the bulky iodine atom and the difluoromethoxy group leads to significant steric strain, which can distort the naphthalene (B1677914) backbone from planarity. st-andrews.ac.uk

This distortion can have several consequences:

Altered Bond Angles and Lengths: The steric repulsion can lead to out-of-plane bending of the C-I and C-O bonds, which may affect their reactivity.

Modified Electronic Communication: The non-planar geometry could disrupt the π-system of the naphthalene ring, altering the electronic communication between the two substituents and the aromatic core.

Through-Space Interactions: The possibility of through-space electronic interactions between the lone pairs of the oxygen and the σ* orbital of the C-I bond, or vice versa, could influence the reactivity of both groups.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of both a C-O bond in the difluoromethoxy group and a C-I bond in this compound raises questions of chemoselectivity in various reactions. The difluoromethoxy group is generally considered to be electron-withdrawing and relatively stable, while the carbon-iodine bond is weaker and susceptible to a range of transformations, including metal-catalyzed cross-coupling reactions, metal-halogen exchange, and radical reactions.

In a hypothetical cross-coupling reaction, such as a Suzuki or Stille coupling, high chemoselectivity for the reaction at the C-I bond is expected. The C(sp²)-I bond is significantly more reactive than the C(sp²)-O bond of the ether under typical palladium-catalyzed conditions. The choice of catalyst, ligands, and reaction conditions can be finely tuned to ensure that the difluoromethoxy group remains intact.

Regioselectivity would come into play in reactions involving the naphthalene core itself, such as electrophilic aromatic substitution. The directing effects of the two peri-substituents are complex due to their opposing electronic natures and the steric hindrance they impose. The difluoromethoxy group, being electron-withdrawing, would direct incoming electrophiles to the meta-positions (positions 3, 6, and 8), while the iodo group is a weak deactivator but directs ortho and para. However, the severe steric strain between the peri-substituents, known as the peri-effect, can distort the naphthalene ring and alter the typical reactivity patterns. This distortion can lead to unexpected regiochemical outcomes in electrophilic additions or hydrogenations. nih.gov

To illustrate the expected selectivity, consider the following hypothetical reactions:

| Reaction Type | Reagents | Expected Major Product | Rationale for Selectivity |

|---|---|---|---|

| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, Base | 1-(Difluoromethoxy)-8-arylnaphthalene | High reactivity of the C-I bond towards oxidative addition compared to the C-O bond. |

| Nitration | HNO₃, H₂SO₄ | Mixture of isomers, potentially favoring substitution at the 4- and 5-positions | Complex interplay of electronic effects and sterically directed substitution away from the bulky peri groups. |

| Metal-Halogen Exchange | n-BuLi | 1-(Difluoromethoxy)-8-lithio-naphthalene | Preferential reaction at the more labile C-I bond. |

Stereochemical Considerations in Complex Transformations

Due to the steric hindrance between the difluoromethoxy and iodo groups at the peri-positions, rotation around the C1-C9 and C8-C10 bonds (the bonds connecting the substituents to the naphthalene core) is restricted. This restricted rotation can give rise to atropisomerism, where the molecule can exist as a pair of non-superimposable, slowly interconverting enantiomers. The barrier to rotation would depend on the effective steric bulk of the two groups.

The synthesis of this compound would likely yield a racemic mixture of these atropisomers. The separation of these enantiomers could potentially be achieved by chiral chromatography. Once separated, each enantiomer could serve as a chiral building block in asymmetric synthesis.

In reactions where a new stereocenter is created, the existing axial chirality of the 1,8-disubstituted naphthalene backbone could induce diastereoselectivity. For instance, the addition of a nucleophile to a carbonyl group introduced at a position adjacent to the chiral axis could favor the formation of one diastereomer over the other. The study of highly constrained 1,8-diarylnaphthalenes has shown that such atropisomers can be remarkably stable to isomerization, even at elevated temperatures. nih.gov The Gibbs activation energy for the interconversion of related atropisomeric 1,8-diquinolylnaphthalenes has been experimentally determined to be in the range of 111-116 kJ/mol, highlighting the stability of these chiral structures. nih.govacs.org

| Stereochemical Aspect | Description | Potential Outcome |

|---|---|---|

| Atropisomerism | Restricted rotation around the C-substituent bonds due to steric hindrance. | Existence of stable, separable enantiomers. |

| Diastereoselectivity | Influence of the chiral naphthalene backbone on the formation of new stereocenters. | Preferential formation of one diastereomer in subsequent reactions. |

Computational and Theoretical Insights into Reaction Pathways

Given the absence of experimental data for this compound, computational chemistry provides a powerful tool to predict its reactivity and understand the underlying mechanisms of its transformations. nih.govtandfonline.commdpi.comresearchgate.net

Density Functional Theory (DFT) Studies on Transition States and Intermediates

Density Functional Theory (DFT) is a versatile computational method for investigating the electronic structure and energetics of molecules. For this compound, DFT calculations can be employed to:

Optimize the ground state geometry: This would provide insights into the degree of distortion of the naphthalene ring due to the peri-interaction between the bulky substituents. Studies on other peri-substituted naphthalenes have shown significant out-of-plane distortion. nih.gov

Calculate reaction energy profiles: By locating and calculating the energies of reactants, transition states, and products, DFT can be used to predict the feasibility of a reaction and identify the lowest energy pathway. For example, the activation barriers for oxidative addition of a palladium catalyst to the C-I bond versus the C-O bond could be calculated to confirm the chemoselectivity.

Analyze electronic properties: DFT can be used to calculate properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and natural bond orbital (NBO) charges. ssrn.com This information helps in understanding the nucleophilic and electrophilic sites of the molecule and rationalizing its reactivity. For instance, DFT studies on naphthalene derivatives have been used to investigate their electronic and optical properties. tandfonline.commdpi.com

A hypothetical DFT study on the Suzuki coupling reaction could provide the relative energies of the key intermediates and transition states, as illustrated in the table below.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Pd(0)L₂ | 0.0 |

| TS_OA | Transition state for oxidative addition | +15.2 |

| Intermediate 1 | Oxidative addition product | -5.7 |

| TS_RE | Transition state for reductive elimination | +10.5 |

| Products | 1-(Difluoromethoxy)-8-arylnaphthalene + Pd(0)L₂ | -25.1 |

Molecular Dynamics Simulations of Reactive Processes

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be used to:

Study conformational dynamics: MD simulations can explore the rotational dynamics around the C-substituent bonds and estimate the free energy barrier for atropisomeric interconversion. This would complement static DFT calculations by including temperature and solvent effects.

Simulate solvent effects: By including explicit solvent molecules in the simulation, MD can provide a more realistic picture of how the solvent influences the reaction pathway and the stability of intermediates.

Investigate reaction dynamics: For very fast processes, such as bond breaking and formation, ab initio molecular dynamics (AIMD) can be used to simulate the reaction trajectory and identify short-lived intermediates. Born-Oppenheimer Molecular Dynamics (BOMD) simulations have been successfully used to understand the dynamic behavior of water molecules on a naphthalene surface, demonstrating the power of this technique to describe weakly bound systems. nih.gov

Elucidation of Reaction Mechanisms and Competing Pathways

The combination of DFT and MD simulations provides a comprehensive approach to elucidating complex reaction mechanisms. For this compound, this integrated computational strategy could be used to:

Distinguish between competing pathways: In cases where multiple reaction pathways are plausible, computational studies can determine the most favorable route by comparing the activation energies. For example, in an electrophilic aromatic substitution reaction, calculations could predict the relative rates of substitution at different positions on the naphthalene ring.

Rationalize experimental observations: Computational results can provide a theoretical framework for understanding experimentally observed selectivity and reactivity. For instance, if an unexpected regioselectivity is observed, DFT calculations could reveal that it is due to a sterically favored transition state.

Guide experimental design: Predictions from computational studies can be used to design new experiments and develop novel synthetic methodologies. For example, by understanding the factors that control atropisomerization, it may be possible to design conditions that favor the formation of a single enantiomer.

Application As a Building Block in Complex Molecular Architectures

Construction of Substituted Naphthalene (B1677914) Derivatives

The iodo group at the C-8 position of 1-(difluoromethoxy)-8-iodonaphthalene serves as a highly effective handle for the introduction of a wide array of substituents onto the naphthalene core through various metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of 1,8-disubstituted naphthalene derivatives, which are otherwise challenging to prepare.

Key reactions for the derivatization of aryl iodides like this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of alkyl, alkenyl, or aryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are precursors to many other functional groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of arylamines.

Heck Coupling: Reaction with alkenes to form new C-C bonds and introduce vinyl groups.

These transformations would yield a variety of 1-(difluoromethoxy)-8-substituted-naphthalene derivatives, where the substituent at the 8-position can be tailored for specific applications.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Coupling Reaction | Reactant | Product | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 1-(Difluoromethoxy)-8-R-naphthalene | Pd(PPh₃)₄, base |

| Sonogashira | R-C≡CH | 1-(Difluoromethoxy)-8-(alkynyl)-naphthalene | PdCl₂(PPh₃)₂, CuI, base |

| Buchwald-Hartwig | R₂NH | 1-(Difluoromethoxy)-8-(NR₂)-naphthalene | Pd catalyst, phosphine (B1218219) ligand, base |

Synthesis of Fused Polycyclic and Heterocyclic Systems (e.g., via Annulation Reactions)

The 1,8-disubstituted naphthalene scaffold derived from this compound is an ideal precursor for the synthesis of fused polycyclic and heterocyclic systems through annulation reactions. By introducing a reactive group at the 8-position that can subsequently react with the naphthalene core or a neighboring substituent, complex ring systems can be constructed.

For instance, a Sonogashira coupling to introduce an alkyne at the 8-position could be followed by an intramolecular cyclization to form a five- or six-membered ring, leading to acenaphthylene (B141429) or pyrene-type core structures. Similarly, introducing a substituent with a nucleophilic or electrophilic center could facilitate intramolecular reactions to build heterocyclic rings fused to the naphthalene system. The steric strain inherent in peri-substituted naphthalenes can be a driving force for such cyclization reactions.

Role in the Synthesis of Fluorinated Bioisosteres and Other Functional Groups

The difluoromethoxy (-OCF₂H) group is a key feature of this compound. In medicinal chemistry, this group is recognized as a bioisostere for hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups. Its inclusion can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Therefore, this compound is a valuable starting material for the synthesis of novel, fluorinated molecules with potential biological activity. The iodo group allows for the coupling of this fluorinated naphthalene scaffold to other molecular fragments, thereby incorporating the desirable properties of the difluoromethoxy group into a larger, more complex molecule. This strategy is crucial in drug discovery for lead optimization.

The difluoromethyl group, part of the difluoromethoxy substituent, is noted for being less lipophilic than a trifluoromethyl group and can act as a hydrogen bond donor, which can be advantageous in designing molecules that interact with biological receptors.

Integration into Supramolecular Assemblies and Materials

The rigid and planar structure of the naphthalene core, combined with the potential for introducing specific functional groups at the 8-position, makes derivatives of this compound attractive candidates for the construction of supramolecular assemblies and advanced materials. For example, by introducing groups capable of hydrogen bonding, π-π stacking, or metal coordination, self-assembling systems with defined architectures and properties can be designed.

The unique electronic properties conferred by the difluoromethoxy group could also be harnessed in the development of functional materials, such as organic light-emitting diodes (OLEDs) or sensors, where tuning the electronic nature of the aromatic system is critical.

Scaffold for Ligand Synthesis in Catalysis

The peri-substitution pattern of the naphthalene core is a well-established motif in the design of "pincer" and "chelating" ligands for transition metal catalysis. The rigid backbone holds donor atoms in a specific geometry around a metal center, which can lead to enhanced catalytic activity and selectivity.

By replacing the iodo group in this compound with a phosphine, amine, or other coordinating group, and potentially functionalizing the difluoromethoxy group or another position on the naphthalene ring, it is possible to design novel ligands. For instance, the synthesis of a 1-(difluoromethoxy)-8-(diphenylphosphino)naphthalene would create a phosphine ligand where the electronic properties are modulated by the peri-difluoromethoxy group. Such ligands could find applications in various catalytic transformations, including cross-coupling reactions and asymmetric synthesis.

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 1-(difluoromethoxy)-8-iodonaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the six aromatic protons on the naphthalene (B1677914) ring. Due to the steric hindrance and electronic effects of the peri-substituents, the chemical shifts of these protons will be significantly influenced. The protons ortho and para to the electron-donating difluoromethoxy group would likely experience a slight upfield shift, while the proximity to the bulky iodine atom would cause deshielding of the adjacent proton. The difluoromethoxy group itself will present a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Ten signals are expected for the naphthalene core, with their chemical shifts being influenced by the substituents. The carbon atom attached to the iodine (C-8) is expected to be significantly shielded, appearing at a lower chemical shift. Conversely, the carbon of the difluoromethoxy group (C-1) would be deshielded. The carbon of the difluoromethoxy group itself will appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide a clear signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal is expected to be a doublet due to coupling with the methoxy (B1213986) proton.

Expected ¹H and ¹³C NMR Data: Interactive Data Table:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 7.2 - 7.4 | C-2: 125 - 128 |

| H-3 | 7.5 - 7.7 | C-3: 128 - 131 |

| H-4 | 7.8 - 8.0 | C-4: 126 - 129 |

| H-5 | 7.9 - 8.1 | C-5: 130 - 133 |

| H-6 | 7.6 - 7.8 | C-6: 127 - 130 |

| H-7 | 7.3 - 7.5 | C-7: 124 - 127 |

| -OCHF₂ | 6.5 - 7.0 (t) | C-1: 150 - 155 |

| C-8: 95 - 105 | ||

| C-9: 135 - 140 | ||

| C-10: 130 - 135 |

Note: The expected chemical shifts are estimations based on related structures and substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of iodine, which has a single stable isotope (¹²⁷I), will give a distinct M⁺ peak. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

Isotopic Pattern: While iodine is monoisotopic, the presence of carbon isotopes (¹³C) will result in a small M+1 peak.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways. Loss of the iodine atom would result in a significant fragment ion. Cleavage of the difluoromethoxy group could occur through the loss of a CHF₂ radical or a neutral CHF₂O fragment. The naphthalene core is relatively stable and would likely remain intact in major fragmentation pathways. The presence of fluorine can also lead to characteristic fragmentation patterns. nist.gov

Expected Fragmentation Data: Interactive Data Table:

| m/z | Proposed Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - I]⁺ | Loss of Iodine atom |

| [M - CHF₂]⁺ | Loss of difluoromethyl radical |

| [C₁₀H₇O]⁺ | Fragment from cleavage of C-O bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," allowing for the identification of functional groups and providing insights into molecular structure.

IR Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions. The C-F stretching vibrations of the difluoromethoxy group are expected to appear as strong bands in the region of 1100-1000 cm⁻¹. The C-O-C stretching of the ether linkage will also give rise to a strong absorption band. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the naphthalene ring will appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum. The C-I bond, being highly polarizable, should also give a noticeable Raman signal.

Expected Vibrational Frequencies: Interactive Data Table:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-F Stretch | 1100 - 1000 (strong) | 1100 - 1000 |

| C-O-C Stretch | 1250 - 1050 (strong) | 1250 - 1050 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

This technique would be particularly valuable for understanding the steric strain imposed by the bulky peri-substituents. The analysis would reveal the extent of distortion of the naphthalene ring from planarity and the precise orientation of the difluoromethoxy and iodo groups relative to the ring. Intermolecular interactions in the crystal lattice, such as halogen bonding or C-H···F interactions, could also be identified, providing insights into the solid-state packing of the molecule.

Time-Resolved Spectroscopic Methods for Reaction Dynamics (e.g., Femtosecond Pump-Probe Mass Spectrometry)

Time-resolved spectroscopic techniques, such as femtosecond pump-probe mass spectrometry, are employed to study the dynamics of chemical reactions and photophysical processes on extremely short timescales. While steady-state techniques provide a static picture of a molecule, time-resolved methods can track the evolution of excited states and the formation of transient intermediates.

For this compound, these methods could be used to investigate its photochemistry. For instance, upon excitation with a laser pulse, the molecule could undergo processes such as intersystem crossing to a triplet state or photochemical cleavage of the C-I bond. Time-resolved spectroscopy would allow for the direct observation of the lifetimes of excited states and the rates of these photochemical reactions. Given the presence of the heavy iodine atom, spin-orbit coupling is expected to be significant, potentially leading to efficient population of triplet states, a phenomenon that could be explored with these advanced techniques.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The future synthesis of 1-(difluoromethoxy)-8-iodonaphthalene and related compounds will increasingly prioritize environmentally benign methodologies. Green chemistry principles are guiding a shift away from traditional synthetic methods that often rely on harsh reagents and generate significant waste.

Biocatalysis: One of the most promising green approaches involves the use of enzymes. While direct enzymatic synthesis of the target molecule is not yet established, biocatalysts are known to perform selective oxidations on naphthalene (B1677914) precursors. researchgate.net Future research could focus on engineering enzymes, such as cytochrome P450s or fluorinases, to catalyze the regioselective iodination and difluoromethoxylation of naphthalene scaffolds under mild, aqueous conditions. moleculemaker.orgnih.gov This would represent a significant leap towards a truly sustainable synthetic pathway.

Photochemical Methods: Light-induced reactions offer a powerful tool for green synthesis. Photochemical reductions of naphthalene derivatives are known to proceed efficiently, often using readily available reagents and operating at ambient temperatures. researchgate.net Exploring photochemical pathways for C-I and C-O bond formation on the naphthalene ring could lead to novel, energy-efficient synthetic strategies.

Eco-Friendly Reagents and Solvents: A significant focus will be on replacing hazardous reagents and solvents. For the iodination step, methods using non-metallic or earth-abundant metal oxidants with elemental iodine are being explored as greener alternatives to heavy metal-based oxidants. collectivescientific.com Systems like I₂-NaIO₃-H₂SO₄ in aqueous acetic acid or the use of hydrogen peroxide as an oxidant represent more environmentally friendly options for the iodination of naphthalenes. mdpi.comresearchgate.net

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |

| Biocatalysis | Engineered enzymes for regioselective iodination and difluoromethoxylation. | High selectivity, mild reaction conditions, reduced waste. |

| Photochemistry | Light-induced C-I and C-O-CF₂H bond formation. | Energy efficiency, ambient temperature operation. |

| Flow Chemistry | Integrated multi-step synthesis in continuous flow reactors. | Enhanced safety, precise control, improved scalability. nih.gov |

| Green Reagents | Use of H₂O₂ or NaIO₃ for iodination instead of heavy metals. | Reduced toxicity and environmental impact. collectivescientific.commdpi.com |

Exploration of Novel Catalytic Systems for C-I and C-O-CF₂H Bond Transformations

The development of more efficient and selective catalysts is paramount for manipulating the key chemical bonds in this compound. Future research will target novel catalytic systems that can functionalize the C-I bond and facilitate the formation of the C-O-CF₂H bond with greater precision.

Transformations of the C-I Bond: The carbon-iodine bond is a versatile handle for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. researchgate.netcas.cnrsc.orgsigmaaldrich.com Future efforts will focus on developing catalysts, likely based on palladium, nickel, or copper, that can efficiently couple the sterically hindered 8-position of the naphthalene core. cas.cn A key challenge is to achieve high reactivity and selectivity at this congested site. Furthermore, developing catalytic systems that are tolerant of the difluoromethoxy group will be crucial for the late-stage functionalization of the molecule.

Formation of the C-O-CF₂H Bond: The introduction of the difluoromethoxy group is a critical step. Recent advancements have seen the emergence of transition metal-catalyzed methods for difluoromethylation and the formation of aryl difluoromethyl ethers. researchgate.netdrugtargetreview.com Copper- and nickel-based catalytic systems have shown promise in coupling aryl iodides with difluoromethyl sources. nih.govmdpi.comnih.govnih.gov Future research will likely explore more active and versatile catalysts that can operate under milder conditions and with a broader substrate scope. The development of catalysts that can directly difluoromethoxylate a 1-naphthol (B170400) precursor would be a significant breakthrough.

A plausible catalytic cycle for the copper-catalyzed difluoromethylation of an 8-iodo-1-naphthol precursor would involve the transmetalation of a CF₂H group from a zinc reagent to a copper(I) catalyst, followed by coupling with the aryl iodide.

| Catalytic Transformation | Metal Catalyst Focus | Key Research Goals |

| C-I Bond Functionalization | Palladium, Nickel, Copper | High efficiency in cross-coupling at the sterically hindered 8-position; Catalyst tolerance to the -OCF₂H group. cas.cn |

| C-O-CF₂H Bond Formation | Copper, Nickel, Palladium | Milder reaction conditions for difluoromethoxylation; Direct catalytic difluoromethoxylation of naphthols. nih.govnih.gov |

Machine Learning and Artificial Intelligence-Driven Reaction Discovery for Naphthalene Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is poised to accelerate the discovery and optimization of synthetic routes for complex molecules like this compound. nih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel reaction conditions, and even design entirely new synthetic pathways. nih.govrsc.orgyoutube.com

Predictive Models for Regioselectivity: One of the major challenges in naphthalene chemistry is controlling the regioselectivity of functionalization. researchgate.netnih.gov ML models can be trained on existing experimental data to predict the most likely site of reaction for a given set of reagents and conditions. This could be particularly valuable for predicting the outcome of C-H functionalization reactions on the naphthalene scaffold, enabling chemists to target specific positions with greater accuracy. rsc.org

In Silico Reaction Screening: Computational methods, such as the artificial force induced reaction (AFIR) method, allow for the in silico screening of potential reactions. researchgate.netresearchgate.net This approach can be used to explore the feasibility of novel transformations for synthesizing fluorinated naphthalene derivatives, identifying promising reaction pathways before any experiments are conducted in the lab. This has been successfully demonstrated for reactions involving difluorocarbene, a related reactive intermediate. drugtargetreview.com

| AI/ML Application | Specific Goal for Naphthalene Derivatives | Potential Impact |

| Predictive Regioselectivity | Accurately predict the site of C-H functionalization on the naphthalene core. rsc.org | Enables precise synthesis of polysubstituted naphthalenes. |

| In Silico Screening | Discover novel reactions for introducing iodo and difluoromethoxy groups. researchgate.netdrugtargetreview.com | Accelerates the discovery of new synthetic methods. |

| Automated Synthesis Planning | Generate and rank optimal synthetic routes to the target molecule. moleculemaker.orgnih.gov | Reduces development time and resources for new derivatives. |

Design of Next-Generation Building Blocks with Enhanced Reactivity and Selectivity

Future research will also focus on designing new building blocks derived from or related to this compound that possess enhanced synthetic utility. By strategically modifying the molecular structure, it is possible to fine-tune reactivity and selectivity for specific applications.

One approach is to introduce additional functional groups onto the naphthalene ring that can act as directing groups for subsequent reactions. For example, a carbonyl group at the 1-position can direct C-H activation to either the 2- or 8-position, depending on the catalytic system used. This would allow for the controlled, stepwise construction of more complex naphthalene-based molecules.

Another strategy involves creating derivatives where the reactivity of the C-I bond is modulated. By altering the electronic properties of the naphthalene ring through the introduction of electron-donating or electron-withdrawing groups, the rate and efficiency of cross-coupling reactions at the 8-position can be controlled. This would allow for the selective reaction of one iodo-substituted position over another in a poly-iodinated naphthalene precursor.

Applications in Advanced Materials Science and Molecular Probes

The unique combination of a heavy iodine atom, a polar difluoromethoxy group, and a rigid, aromatic naphthalene core suggests that derivatives of this compound could find applications in materials science and as molecular probes.

Organic Electronics: Naphthalene derivatives are known to possess interesting optical and electronic properties and are used as building blocks for organic materials. youtube.com The introduction of fluorine-containing groups can significantly alter these properties, making fluorinated naphthalenes attractive candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The heavy iodine atom could also facilitate intersystem crossing, potentially making these compounds useful as phosphorescent emitters.

Molecular Probes: The naphthalene moiety is a well-known fluorophore. rsc.org The sensitivity of its fluorescence to the local environment can be exploited in the design of molecular probes for sensing ions or biomolecules. The difluoromethoxy group can enhance the photostability and bioavailability of such probes, while the iodine atom provides a site for conjugation to other molecules or for further functionalization to tune the probe's properties.

Q & A

Basic: What are the optimal synthetic routes for 1-(Difluoromethoxy)-8-iodonaphthalene?

The synthesis of iodinated naphthalene derivatives typically involves halogenation and functional group introduction. For this compound, a plausible route includes:

- Step 1 : Introduce the difluoromethoxy group via difluorocarbene transfer reagents. For example, difluoromethyltri(n-butyl)ammonium chloride can generate difluorocarbene under basic conditions, reacting with hydroxylated naphthalene precursors .

- Step 2 : Direct iodination at the 8-position using iodine monochloride (ICl) or a palladium-catalyzed coupling reaction.

- Key Considerations : Monitor reaction temperatures (e.g., 293 K for stability) and use dry solvents to avoid hydrolysis of intermediates .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Essential methods include:

- NMR Spectroscopy :

- Mass Spectrometry (EI-MS) : Verify molecular weight (e.g., [M⁺] peak) and fragmentation patterns .

- X-ray Crystallography : Challenged by iodine’s heavy atom effect but useful for resolving stereoelectronic effects .

Basic: What safety protocols are recommended for handling this compound?

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

- Hazard Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid ignition sources due to flammability risks (UN# 1993, Class 3) .

- Waste Disposal : Follow institutional guidelines for halogenated aromatic compounds.

Advanced: How does the iodine substituent influence cross-coupling reactivity compared to bromine analogs?

The iodine atom enhances electrophilicity and serves as a superior leaving group in Suzuki-Miyaura or Ullmann couplings . For example:

- Reactivity Comparison : Iodo derivatives often exhibit faster coupling kinetics than bromo analogs due to lower bond dissociation energy (C–I vs. C–Br).

- Challenges : Potential side reactions (e.g., proto-dehalogenation) require optimized catalysts (e.g., Pd(PPh₃)₄) and base selection .

Advanced: How can computational methods elucidate the electronic effects of the difluoromethoxy group?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of -OCF₂H.

- Solvatochromism Studies : Compare with dansyl fluorophores (e.g., ) to predict fluorescence quenching or shifts in polar solvents .

Advanced: How can researchers resolve contradictions in reaction yields reported across studies?

- Variable Optimization : Screen catalysts (e.g., CuI vs. Pd), solvents (DMF, THF), and temperatures.

- Control Experiments : Isolate intermediates (e.g., 8-hydroxynaphthalene derivatives) to identify side reactions .

- Reproducibility : Validate purity via HPLC and elemental analysis .

Basic: What purification strategies are effective for isolating this compound?

- Column Chromatography : Use gradients of petroleum ether/ethyl acetate (e.g., 1:4 v/v) for polarity-based separation .

- Recrystallization : Ethyl acetate or hexane/ethyl acetate mixtures yield high-purity crystals suitable for X-ray analysis .

Advanced: What potential applications exist in materials science or medicinal chemistry?

- Fluorescent Probes : The iodine atom’s heavy atom effect could enhance phosphorescence , while the difluoromethoxy group modulates solubility for membrane penetration .

- Pharmaceutical Intermediates : Serve as a scaffold for kinase inhibitors or PET radiotracers via isotopic substitution (e.g., ¹²⁵I for imaging) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.